molecular formula C48H70O15 B12312322 (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione

Cat. No.: B12312322
M. Wt: 887.1 g/mol
InChI Key: XDZJLYBYTBXNKA-HSCODZHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Demethyl-28-oxo-Avermectin A1a is a derivative of the avermectin family, which are macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis. These compounds are known for their potent antiparasitic properties and are widely used in agriculture and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Demethyl-28-oxo-Avermectin A1a involves several steps, starting from the fermentation of Streptomyces avermitilis. The initial product, avermectin, undergoes a series of chemical modifications, including demethylation and oxidation, to yield 5-O-Demethyl-28-oxo-Avermectin A1a .

Industrial Production Methods

Industrial production typically involves large-scale fermentation followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-O-Demethyl-28-oxo-Avermectin A1a undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of 5-O-Demethyl-28-oxo-Avermectin A1a, which may have different biological activities and properties .

Scientific Research Applications

5-O-Demethyl-28-oxo-Avermectin A1a has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C48H70O15

Molecular Weight

887.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione

InChI

InChI=1S/C48H70O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-44,49-50,53H,11,16,20-23H2,1-10H3/b13-12-,26-15-,33-14?/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1

InChI Key

XDZJLYBYTBXNKA-HSCODZHHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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